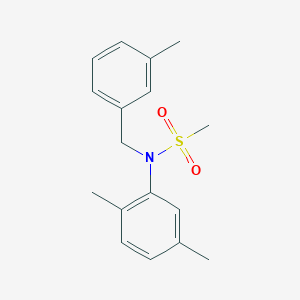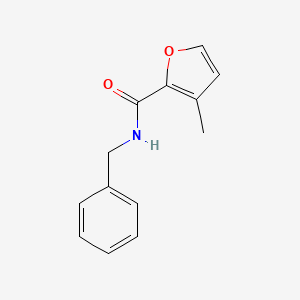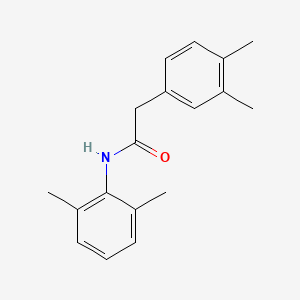
N-(2,5-dimethylphenyl)-N-(3-methylbenzyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-N-(3-methylbenzyl)methanesulfonamide, also known as DMTS, is a chemical compound that has been widely used in scientific research for its unique properties. DMTS is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of N-(2,5-dimethylphenyl)-N-(3-methylbenzyl)methanesulfonamide involves its ability to inhibit carbonic anhydrase, which leads to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body. This, in turn, leads to a decrease in pH, which can have a variety of effects on biological processes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects, including its ability to inhibit the growth of certain bacterial strains. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, this compound has been found to have analgesic properties, making it a potential candidate for the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2,5-dimethylphenyl)-N-(3-methylbenzyl)methanesulfonamide in lab experiments is its ability to inhibit carbonic anhydrase, which can be useful for studying the role of this enzyme in various biological processes. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving N-(2,5-dimethylphenyl)-N-(3-methylbenzyl)methanesulfonamide. One potential area of research is the development of new sulfonamide derivatives with improved properties, such as increased potency or decreased toxicity. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in the treatment of various diseases. Finally, there is a need for more research into the mechanism of action of this compound, and how it can be used to study various biological processes.
Métodos De Síntesis
N-(2,5-dimethylphenyl)-N-(3-methylbenzyl)methanesulfonamide can be synthesized through a multi-step process involving the reaction of 2,5-dimethylphenylamine with 3-methylbenzylchloride, followed by the reaction with methanesulfonyl chloride. The resulting product is then purified through recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(2,5-dimethylphenyl)-N-(3-methylbenzyl)methanesulfonamide has been extensively used in scientific research as a tool for studying various biological processes. It has been found to have a variety of applications, including as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in the body. This compound has also been used as a tool for studying the role of sulfonamides in the treatment of bacterial infections.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-N-[(3-methylphenyl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-13-6-5-7-16(10-13)12-18(21(4,19)20)17-11-14(2)8-9-15(17)3/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOMSDOLFQVTFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C2=C(C=CC(=C2)C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-furamide](/img/structure/B5754936.png)
![N-(4-acetylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5754945.png)


![5-methyl-2-furaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone](/img/structure/B5754967.png)
![2-{4-chloro-5-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5754972.png)
![2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B5754978.png)
![2,2,6,6-tetramethyl-4-{[(2-nitrophenyl)thio]amino}piperidine](/img/structure/B5754985.png)
![methyl 4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B5754986.png)

![3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid](/img/structure/B5755002.png)

![1-ethyl-4-[3-(5-methyl-2-furyl)acryloyl]piperazine](/img/structure/B5755005.png)
